
(9S,10R,12Z)-9,10-Dihydroxy-12-octadecenoic acid
Übersicht
Beschreibung
(9S,10R,12Z)-9,10-Dihydroxy-12-octadecenoic acid, also known as 12-hydroxy-9,10-octadecadienoic acid (12-HODE) is a naturally occurring fatty acid that is a major component of the lipoxygenase (LOX) pathway. This pathway is responsible for the production of various eicosanoids, which are important signaling molecules that play a role in many physiological processes. 12-HODE is produced from linoleic acid by the enzyme LOX and is the precursor to many other eicosanoids, such as 12-hydroxyeicosatetraenoic acid (12-HETE).
Wissenschaftliche Forschungsanwendungen
Chemistry and Structure Analysis
- Regio- and Stereochemical Analysis : This compound's chemical structure allows for detailed regio- and stereochemical analysis, essential in understanding its behavior and applications in various chemical and biological processes. For example, Hamberg (1991) demonstrated the chemical characterization of trihydroxyoctadecenoic acids, crucial for designing methods for analyzing these acids in different sources (Hamberg, 1991).
Biological and Pharmacological Implications
- Enzymatic Reactions and Metabolism : The enzymatic transformations involving this compound are significant in biological systems. Thomas et al. (2013) investigated the stereospecificity and regioselectivity of enzymatic transformations, providing insights into biological synthesis and metabolism of such compounds (Thomas et al., 2013).
- Role in Disease and Health : The compound’s derivatives and metabolites are associated with various disease states and biological functions. Hildreth et al. (2020) reviewed the roles of linoleic acid metabolites in health and disease, highlighting the importance of understanding these compounds in a medical context (Hildreth et al., 2020).
Analytical Techniques and Synthesis
- Analytical Method Development : Research by Song et al. (2016) focused on developing analytical methods for determining this compound and its related derivatives in cured meat products, indicating its relevance in food science and safety (Song et al., 2016).
- Synthesis and Characterization : The synthesis and characterization of hydroxylated derivatives of linoleic acid, as explored by Li et al. (2009), are pivotal in understanding the chemical nature and potential applications of these compounds (Li et al., 2009).
Potential Uses and Applications
- Agricultural and Environmental Implications : Research by Wennman and Oliw (2013) showed that certain fungal species secrete enzymes that transform linoleic acid into metabolites, including those structurally similar to (9S,10R,12Z)-9,10-Dihydroxy-12-octadecenoic acid. This suggests potential applications in agriculture and environmental studies (Wennman & Oliw, 2013).
Eigenschaften
IUPAC Name |
(Z,9S,10R)-9,10-dihydroxyoctadec-12-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O4/c1-2-3-4-5-7-10-13-16(19)17(20)14-11-8-6-9-12-15-18(21)22/h7,10,16-17,19-20H,2-6,8-9,11-15H2,1H3,(H,21,22)/b10-7-/t16-,17+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEBKSQSGNGRGDW-XKJZPFPASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC(C(CCCCCCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C[C@H]([C@H](CCCCCCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(9S,10R,12Z)-9,10-Dihydroxy-12-octadecenoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



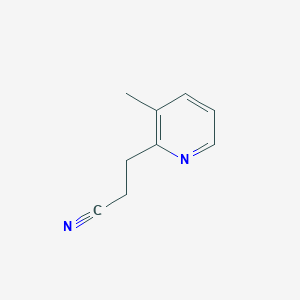
![(3S,10R,13S)-3-[[4-(2-hydroxyethoxy)phenyl]methyl]-13-[(2S)-2-hydroxypentyl]-4,10-dimethyl-1-oxa-4-azacyclotridecane-2,5-dione](/img/structure/B163308.png)
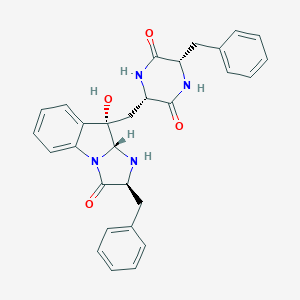
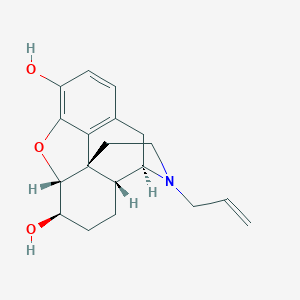
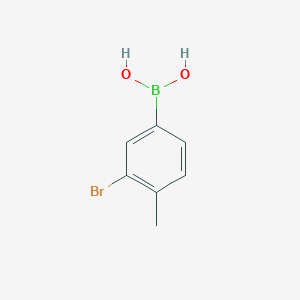

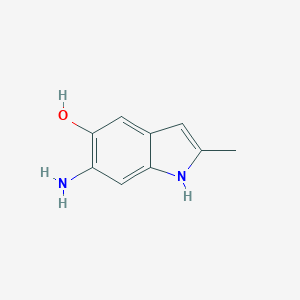
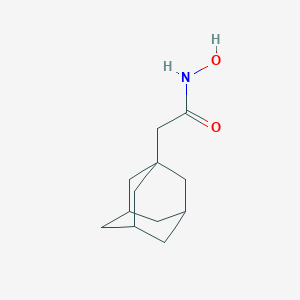
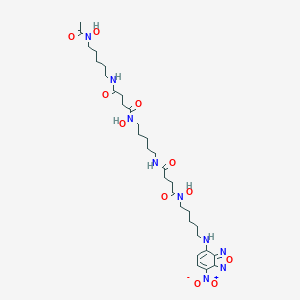
![methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-2-(furan-3-yl)-6a,10b-dimethyl-4,10-dioxo-9-propanoyloxy-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate](/img/structure/B163338.png)
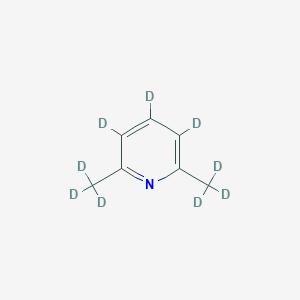
![2-Ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one](/img/structure/B163346.png)

![[10-hydroxy-5-(10-hydroxy-7,9-dimethoxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromen-5-yl)-7,9-dimethoxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromen-4-yl] acetate](/img/structure/B163359.png)